4-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine
Description
4-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 4 and an amine group at position 3. The amine is further functionalized with a methylene-linked 3-methyl-1H-pyrazol-4-yl moiety. This structure combines electron-donating (methyl) and hydrogen-bonding (amine, pyrazole) groups, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or receptor modulation . The compound’s tautomeric and conformational flexibility, influenced by the pyrazole’s 3-methyl substituent, may enhance its interaction with biological targets .
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C11H14N4/c1-8-3-4-12-7-11(8)13-5-10-6-14-15-9(10)2/h3-4,6-7,13H,5H2,1-2H3,(H,14,15) |
InChI Key |
MWNKXRRPADYVEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NCC2=C(NN=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with 3-methyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives with reduced functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 4-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine exhibit promising anticancer properties. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. In studies, IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that similar compounds could serve as leads for developing new anticancer agents .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives have been evaluated for their efficacy against bacterial strains, with some exhibiting significant activity comparable to established antibiotics. This highlights the potential of 4-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine in treating infections caused by resistant strains .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This aspect is critical in developing therapeutics for inflammatory diseases .
Protein Kinase Inhibition
Recent research has identified similar pyridine-based compounds as effective inhibitors of protein kinases, which play vital roles in cell signaling and cancer progression. The design of new derivatives based on the structure of 4-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine could lead to the discovery of potent kinase inhibitors .
Case Study 1: Anticancer Screening
In a study conducted on various cancer cell lines, a series of pyrazole derivatives were synthesized and screened for anticancer activity. The most active compounds demonstrated IC50 values lower than those of standard chemotherapeutics, indicating their potential as novel anticancer agents.
Case Study 2: Antimicrobial Evaluation
A set of synthesized pyrazole derivatives was tested against multiple bacterial strains. Results indicated that several compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than commonly used antibiotics, suggesting their potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of 4-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 4-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine exhibit variations in substituent positions, heterocyclic cores, and functional groups, leading to distinct physicochemical and biological properties. Below is a detailed analysis:
Structural and Functional Variations
Key Compounds Compared:
6-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine ()
4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine ()
4-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine ()
(Pyridin-3-ylmethyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine ()
Data Table: Comparative Analysis
Key Findings
In contrast, the 6-chloro analog () introduces an electron-withdrawing group, reducing basicity and altering solubility . Impact on Bioactivity: Chloro substituents may improve metabolic stability but reduce membrane permeability compared to methyl groups .
Pyrazole Substituents: The 3-methyl group on the target’s pyrazole stabilizes the 1H tautomer, favoring hydrogen bonding. Trimethylpyrazole (): Increased steric hindrance may limit binding to flat enzyme active sites but improve selectivity for bulkier targets .
Heterocycle Replacement (Thiadiazole):
- The thiadiazole in introduces sulfur, increasing polarity and enabling dipole interactions. However, reduced aromaticity compared to pyrazole might weaken stacking interactions .
Synthetic Accessibility:
- Copper-catalyzed coupling () is a viable route for analogs, but substituent choice (e.g., chloro vs. methyl) affects reaction yields. The discontinued status of ’s compound suggests synthetic challenges or instability .
Physicochemical Properties:
- The thiadiazole analog () has a lower molecular weight (218.27 vs. 202.26) but higher polarity due to sulfur, likely reducing blood-brain barrier penetration compared to the target compound .
- The 6-chloro analog’s higher molecular weight (222.67) may correlate with increased LogP, enhancing lipophilicity but risking off-target effects .
Biological Activity
The compound 4-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine (commonly referred to as 4-Methyl-Pyrazolyl-Pyridine) is a member of the pyridine and pyrazole family, which has drawn attention for its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine is . It features a pyridine ring substituted with a pyrazole moiety, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 188.23 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridine structures. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of similar pyrazole derivatives, several compounds demonstrated promising results against human cancer cell lines such as MDA-MB-231 (breast cancer) and HT29 (colon cancer). The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 58.4 µM to 124.65 µM, indicating significant anticancer activity compared to standard treatments like cisplatin and 5-fluorouracil .
The proposed mechanisms by which pyrazole derivatives exert their anticancer effects include:
- Inhibition of Microtubule Assembly : Some derivatives have been shown to destabilize microtubules, leading to apoptosis in cancer cells .
- Pro-Apoptotic Activity : Certain compounds induce apoptosis through caspase activation, enhancing cell death in malignant cells .
Table 2: Cytotoxicity Data Summary
| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference IC50 (µM) |
|---|---|---|---|---|
| Compound A | MDA-MB-231 | 58.4 | Cisplatin | 47.2 |
| Compound B | HT29 | 124.65 | 5-FU | 381.2 |
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of 4-Methyl-Pyrazolyl-Pyridine. Preliminary animal studies have indicated that this compound exhibits reduced tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology.
Safety and Toxicity
While the anticancer efficacy is promising, safety evaluations are essential. Toxicity assays on normal human dermal fibroblasts (NHDFs) revealed that many pyrazole derivatives exhibit lower toxicity compared to traditional chemotherapeutics, making them attractive candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
